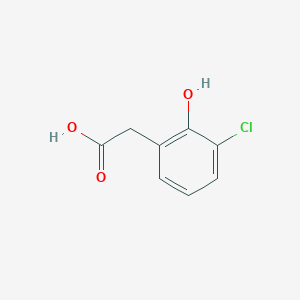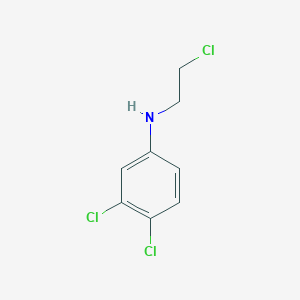
2-(3-chloro-2-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a hydroxyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxyphenylacetic acid. The reaction typically proceeds as follows:
Starting Material: 2-Hydroxyphenylacetic acid.
Chlorination: The hydroxyl group at the ortho position is protected, and the compound is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(3-Chloro-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydroxyphenylacetic acid derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium amide or Grignard reagents under appropriate conditions.
Major Products:
Oxidation: Formation of 2-(3-chloro-2-oxo-phenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxyphenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent introduced.
科学的研究の応用
2-(3-Chloro-2-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(3-chloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
2-Hydroxyphenylacetic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
3-Chloro-4-hydroxyphenylacetic acid: Has the chlorine and hydroxyl groups at different positions, leading to distinct chemical properties.
2-Chlorophenylacetic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 2-(3-Chloro-2-hydroxyphenyl)acetic acid is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for targeted modifications and applications in various fields.
特性
IUPAC Name |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNFNUJOSOFRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)


